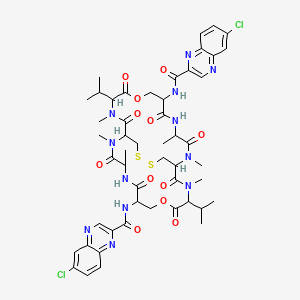

Bis(6-chloro)triostin A

Description

Structure

2D Structure

Properties

CAS No. |

85502-72-3 |

|---|---|

Molecular Formula |

C50H60Cl2N12O12S2 |

Molecular Weight |

1156.1 g/mol |

IUPAC Name |

6-chloro-N-[20-[(6-chloroquinoxaline-2-carbonyl)amino]-2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide |

InChI |

InChI=1S/C50H60Cl2N12O12S2/c1-23(2)39-49(73)75-19-35(59-41(65)33-17-53-31-15-27(51)11-13-29(31)57-33)43(67)55-26(6)46(70)62(8)38-22-78-77-21-37(47(71)63(39)9)61(7)45(69)25(5)56-44(68)36(20-76-50(74)40(24(3)4)64(10)48(38)72)60-42(66)34-18-54-32-16-28(52)12-14-30(32)58-34/h11-18,23-26,35-40H,19-22H2,1-10H3,(H,55,67)(H,56,68)(H,59,65)(H,60,66) |

InChI Key |

ZFVGYAKBACSCRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=CN=C4C=C(C=CC4=N3)Cl)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=CN=C6C=C(C=CC6=N5)Cl)C)C)C |

Origin of Product |

United States |

Structural Characterization and Analogue Design Strategies

Elucidation of the Core Cyclic Octadepsipeptide Scaffold in Triostin (B1172060) A Analogues

The foundational structure of triostin A and its analogues, including Bis(6-chloro)triostin A, is a rigid, bicyclic octadepsipeptide. This core scaffold is characterized by a disulfide bridge, which imparts significant conformational rigidity. dntb.gov.uamdpi.com The cyclic nature of this peptide backbone is a crucial feature, providing a preorganized template for the spatial orientation of the appended chromophoric moieties. dntb.gov.uamdpi.com

The synthesis of triostin A analogues often involves a stepwise approach in solution, allowing for the controlled introduction of various components. nih.gov The bicyclic octadepsipeptide is constructed meticulously, with careful selection of protecting groups to enable the specific modification of the scaffold at later stages. nih.gov This synthetic strategy has been instrumental in creating a diverse library of triostin analogues with varied functionalities.

The inherent rigidity of the disulfide-bridged scaffold is a key determinant of the molecule's biological activity, as it dictates the precise positioning of the intercalating units, which in the case of the parent compound are quinoxaline (B1680401) rings. dntb.gov.uamdpi.com The design of novel analogues often retains this core structure to leverage its unique conformational properties for specific molecular recognition events.

Characterization of the Quinoxaline Chromophore Moieties and Halogenation at Position 6

The biological activity of the triostin family is intrinsically linked to the presence of two planar quinoxaline chromophores. nih.gov These aromatic moieties are responsible for the bis-intercalating ability of the molecule into the DNA double helix. nih.gov The quinoxaline ring system itself is a significant scaffold in medicinal chemistry, known to be a component of various biologically active compounds, including antibiotics like echinomycin (B1671085). nih.govnih.govpharmaceuticaljournal.net

In this compound, the quinoxaline rings are halogenated at the 6-position. The introduction of a chlorine atom into a drug molecule can significantly influence its physicochemical properties, such as its distribution in aqueous and fatty media, which can in turn affect its biological activity. rasayanjournal.co.in The synthesis of 6-chloroquinoxaline (B1265817) derivatives is an area of active research, with various methods being developed for their efficient production. rasayanjournal.co.inresearchgate.net

The specific placement of chlorine atoms at the 6-position of both quinoxaline rings in this compound is a deliberate design choice aimed at modulating the electronic and steric properties of the chromophores. This substitution can enhance the interaction of the molecule with its biological target, potentially leading to increased potency or altered specificity. The synthesis of such specifically substituted analogues requires precise control over the chemical reactions to ensure the desired isomeric product. Research into nucleophilic substitution reactions on 6-chloro-2-(2-cyanophenoxy)quinoxalines provides insights into the chemical reactivity of this particular position on the quinoxaline ring. researchgate.net

Advanced Spectroscopic and Diffraction Methodologies for Structural Confirmation

A combination of sophisticated analytical techniques is essential for the unambiguous structural elucidation and conformational analysis of complex molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. For triostin A and its analogues, 1H and 13C NMR spectroscopy are employed to assign the chemical shifts of all protons and carbons in the molecule. researchgate.netnih.govnih.gov

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable for conformational analysis. nih.govmdpi.comscilit.com NOESY experiments provide information about the spatial proximity of different protons within the molecule, allowing for the identification of folded conformations and the determination of internuclear distances. mdpi.com In the context of triostin A, NMR studies have revealed the presence of two symmetrical conformations in solution, which are attributed to the reversal of the chirality of the disulfide bond. researchgate.net The analysis of halogen substituent chemical shifts in NMR can provide further insights into the electronic and steric effects of the chlorine atoms in this compound. nih.gov

Table 1: Key NMR Techniques for Structural Analysis of Triostin Analogues

| NMR Technique | Information Provided | Relevance to this compound |

| 1H NMR | Provides information about the proton environment and connectivity. | To identify the chemical shifts of protons on the peptide backbone and the 6-chloroquinoxaline rings. |

| 13C NMR | Determines the chemical environment of each carbon atom. | To confirm the carbon skeleton of the molecule, including the positions of the chloro-substituents. |

| COSY | Correlated Spectroscopy; identifies proton-proton couplings. | To establish the connectivity of amino acid residues in the cyclic peptide. |

| HSQC | Heteronuclear Single Quantum Coherence; correlates protons to their directly attached carbons. | To assign specific proton and carbon signals to their respective atoms in the structure. |

| HMBC | Heteronuclear Multiple Bond Correlation; shows correlations between protons and carbons over two or three bonds. | To confirm the overall structure and the attachment of the quinoxaline moieties to the peptide scaffold. |

| NOESY | Nuclear Overhauser Effect Spectroscopy; identifies protons that are close in space. | To determine the three-dimensional conformation of the molecule in solution and the orientation of the chromophores. |

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound. bris.ac.uk For this compound, high-resolution mass spectrometry would be used to accurately determine its molecular mass, providing confirmation of its chemical formula. uvic.caekb.eg

Different ionization techniques can be employed, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to generate the molecular ion. Tandem mass spectrometry (MS/MS) experiments can then be performed to fragment the molecular ion, providing valuable structural information about the connectivity of the molecule. nih.gov The fragmentation pattern can help to confirm the sequence of the cyclic octadepsipeptide and the presence of the two 6-chloroquinoxaline units.

Table 2: Mass Spectrometry Data for a Hypothetical this compound Analysis

| Parameter | Expected Value/Observation | Significance |

| Molecular Ion Peak [M+H]+ | Calculated m/z value for C50H60Cl2N12O12S2 + H+ | Confirms the molecular weight and elemental composition of the compound. |

| Isotopic Pattern | Characteristic pattern due to the presence of two chlorine atoms. | Provides strong evidence for the presence and number of chlorine atoms in the molecule. |

| MS/MS Fragmentation | Fragments corresponding to the loss of the quinoxaline moieties and cleavage of the peptide backbone. | Confirms the structural components and their connectivity. |

X-ray crystallography provides the most detailed and unambiguous three-dimensional structural information of a molecule in its solid state. researchgate.net While a crystal structure for this compound itself is not publicly available, extensive X-ray crystallographic studies have been conducted on the parent compound, triostin A, in complex with DNA fragments. researchgate.net These studies have been pivotal in understanding the mechanism of action of this class of antibiotics.

The crystal structures reveal that triostin A acts as a bis-intercalator, with its two quinoxaline rings inserting into the DNA double helix, typically at CpG sequences. researchgate.net The cyclic depsipeptide backbone lies in the minor groove of the DNA, and specific hydrogen bonds are formed between the alanine (B10760859) residues of the antibiotic and guanine (B1146940) bases of the DNA. researchgate.net These detailed structural insights at the atomic level are crucial for the rational design of new triostin A analogues with improved DNA binding affinity and sequence specificity.

Design and Synthesis of Triostin A Analogues for Structure-Activity Relationship Investigations

The unique bis-intercalating property of Triostin A and its potent biological activities have spurred extensive research into the design and synthesis of its analogues. These studies aim to elucidate the structure-activity relationships (SAR) that govern its interaction with DNA and its biological efficacy. By systematically modifying different components of the molecule—the quinoxaline chromophores, the depsipeptide backbone, and the disulfide linker—researchers have been able to probe the structural requirements for DNA binding and biological function.

Strategic Chromophore Modifications (e.g., Bis-6-bromo, Bis-7-chloro, Bis-3-amino Derivatives)

The quinoxaline chromophores of Triostin A play a pivotal role in its ability to intercalate into the DNA double helix. Modifications to these aromatic rings have been a key strategy to understand their contribution to DNA binding affinity and sequence selectivity. Novel derivatives of the triostin family have been prepared by supplementing cultures of the producing organism, Streptomyces triostinicus, with various substituted aromatic carboxylic acids. This directed biosynthesis approach has led to the creation of analogues where the natural quinoxaline moieties are replaced by substituted ring systems.

The introduction of a halogen atom at the 6-position of the quinoxaline ring, as seen in This compound , was found to have minimal impact on both the biological activity and the DNA-binding characteristics when compared to the parent Triostin A. Similarly, the Bis-3-amino derivative, a fluorescent analogue, exhibited binding constants that did not significantly differ from unsubstituted Triostin A. The fluorescence of the bis-3-amino derivative is notably quenched by calf thymus DNA and polydeoxyguanylate-polydeoxycytidylate, but not by polydeoxyadenylate-polydeoxythymidylate, suggesting a preferential binding to GC-rich sequences in DNA, a characteristic shared with Triostin A.

In stark contrast, alteration of the substitution pattern to the 7-position of the quinoxaline ring, as in Bis-7-chloro-triostin A , resulted in a dramatic loss of antibacterial activity. Interestingly, this analogue displayed a conspicuous and unusual preference for binding to polydeoxyadenylate-polydeoxythymidylate over other polynucleotides, a reversal of the typical GC-preference of triostin antibiotics. These findings underscore the critical role of the substitution pattern on the quinoxaline chromophore in determining both the biological activity and the DNA sequence selectivity of these compounds.

| Compound Name | Chromophore Modification | Effect on Antibacterial Activity | DNA Binding Preference |

| This compound | Chlorine at position 6 | Little to no effect | Similar to Triostin A (GC-rich) |

| Bis-7-chloro-triostin A | Chlorine at position 7 | Little to no detectable activity | Binds more tightly to AT-rich sequences |

| Bis-3-amino-triostin A | Amino group at position 3 | Little to no effect | Preferentially binds to GC-rich sequences |

This table summarizes the effects of strategic chromophore modifications on the activity and DNA binding preference of Triostin A analogues.

Peptide Backbone Alterations and Their Structural Implications

The cyclic octadepsipeptide backbone of Triostin A provides a rigid scaffold that preorganizes the two quinoxaline chromophores for effective bis-intercalation into DNA. nih.gov Alterations to this backbone have been explored to understand its role in maintaining the conformational rigidity necessary for DNA binding and to introduce new functionalities.

One significant modification has been the synthesis of cyclopeptidic analogues where the ester linkages of the depsipeptide are replaced with amide bonds. nih.gov This transformation from a cyclodepsipeptide to a cyclopeptide scaffold has been achieved through solid-phase peptide synthesis followed by bis(cyclization) in solution. nih.gov The resulting bicyclic peptide analogues exhibit even greater conformational rigidity compared to the natural Triostin A. nih.gov This increased rigidity is a key structural implication, as it can enhance the preorganization of the intercalating chromophores.

Linker Modifications and Effects on Intercalative Properties

The disulfide bridge in Triostin A is a crucial linker that connects the two halves of the cyclic depsipeptide, contributing to its unique three-dimensional structure. Modifications to this linker have been investigated to assess its role in the stability and DNA-intercalating properties of the molecule.

The disulfide bridge in Triostin A provides a certain degree of conformational flexibility. Replacing it with more rigid or extended linkers can have a significant impact on the bis-intercalative properties. The rigidity of the linker is a critical factor in preorganizing the two chromophores at an optimal distance for simultaneous intercalation into the DNA double helix. A more rigid linker can reduce the entropic penalty upon binding to DNA, potentially leading to higher affinity. Conversely, a linker that is too rigid might not allow for the necessary conformational adjustments required for optimal intercalation at different DNA sequences. The length of the linker is also a key determinant, as it dictates the distance between the two intercalating moieties, which in turn influences the number of base pairs spanned by the molecule upon binding.

Biosynthetic Pathways and Chemical Synthesis Methodologies

Microbial Origin and Biosynthetic Producers of Triostin (B1172060) A and Analogues (Streptomyces triostinicus)

The primary producer of triostin A is the Gram-positive bacterium Streptomyces triostinicus. nih.gov This soil-dwelling actinomycete is the model organism for studying the biosynthesis of this class of antibiotics. The quinoxaline (B1680401) chromophores that are characteristic of triostin A are biosynthetically derived from L-tryptophan. nih.gov Strains of Streptomyces, including Streptomyces triostinicus and Streptomyces echinatus (a producer of the related quinomycin (B1172624) antibiotics), are known to produce a variety of these complex natural products. sci-hub.se The production of halogenated derivatives, such as those containing chlorine or bromine, has been observed in feeding experiments, suggesting that the biosynthetic machinery has a degree of flexibility. nih.gov While various Streptomyces species are known to produce chlorinated metabolites, the natural production of Bis(6-chloro)triostin A has not been definitively documented in the available literature. uwa.edu.au

Non-Ribosomal Peptide Synthetase (NRPS) Machinery and Modular Biosynthesis Principles

Triostin A is synthesized by a large, multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). NRPSs are modular assembly lines where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. researchgate.net This modular architecture is a hallmark of the biosynthesis of many complex peptide natural products.

A typical NRPS module consists of several domains, each with a specific catalytic function:

Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids held by the T domains of adjacent modules. researchgate.net

The sequence of modules on the NRPS enzyme dictates the sequence of amino acids in the final peptide product.

The distinctive quinoxaline-2-carboxylic acid (QXC) chromophores of triostin A originate from the amino acid L-tryptophan. nih.gov The biosynthetic pathway to QXC is a multi-step process. While the complete enzymatic cascade from tryptophan to QXC within S. triostinicus is not fully elucidated, a key step involves the activation of the QXC precursor. An enzyme, quinoxaline-2-carboxylic acid activating enzyme, has been purified from S. triostinicus. This enzyme catalyzes the ATP-dependent formation of quinoxaline-2-carbonyl-adenylate, preparing the chromophore for incorporation into the growing peptide chain by the NRPS machinery. sci-hub.senih.gov The biosynthesis of a similar chromophore, 3-hydroxyquinaldic acid (3HQA), derived from L-tryptophan has been described in the biosynthesis of other depsipeptides like thiocoraline, involving a monomodular NRPS protein, TioK. researchgate.net

The octadepsipeptide core of triostin A is assembled on the NRPS template. The NRPS machinery sequentially adds and modifies the constituent amino acids, which for triostin A are D-serine, L-alanine, N-methyl-L-cysteine, and N-methyl-L-valine. The order and stereochemistry of these amino acids are determined by the specific A, C, and epimerization (E) domains within the NRPS modules. The depsipeptide bonds (ester bonds) are also formed during this assembly line process, likely through the action of specialized C domains or a distinct ester-bond forming domain. The final linear octadepsipeptide is then released from the NRPS.

Following the assembly of the linear octadepsipeptide, it undergoes crucial post-translational modifications to yield the final, biologically active molecule. The most significant of these is the formation of a disulfide cross-bridge between the two N-methyl-L-cysteine residues. This cyclization creates the characteristic bicyclic structure of triostin A. nih.gov The specific enzyme responsible for catalyzing this disulfide bond formation in S. triostinicus has not been definitively identified, but it is likely a thiol-disulfide oxidoreductase. nih.gov In the related antibiotic echinomycin (B1671085), the disulfide bond of its precursor, triostin A, is further modified into a thioacetal bridge by an S-adenosyl-L-methionine-dependent methyltransferase, Ecm18. dntb.gov.ua

The final step in the biosynthesis is the head-to-tail cyclization of the peptide chain, which is often catalyzed by a C-terminal thioesterase (TE) domain on the NRPS. nih.gov This domain hydrolyzes the bond tethering the completed peptide to the NRPS and facilitates the intramolecular cyclization to form the macrolactone ring.

Directed Biosynthesis as a Strategy for Derivatization

Directed biosynthesis is a powerful technique to generate novel analogues of natural products by providing the producing organism with synthetic precursors that can be incorporated by its biosynthetic enzymes.

The flexibility of the triostin A biosynthetic machinery in S. triostinicus allows for the incorporation of unnatural precursors to create novel triostin analogues. Feeding experiments with halogenated derivatives of tryptophan have been shown to produce halogenated triostins. For instance, when protoplasts of S. triostinicus were incubated with DL-5-fluorotryptophan or DL-6-fluorotryptophan, novel triostins were produced where one or both of the quinoxaline rings contained a fluorine atom. nih.gov The chromatographic properties of the triostins resulting from the incorporation of DL-5-fluorotryptophan were very similar to those of triostins containing chlorine or bromine at the 6-position of the quinoxaline ring. nih.gov This suggests that feeding S. triostinicus with 6-chloro-tryptophan could be a viable strategy for the directed biosynthesis of this compound. This approach leverages the promiscuity of the organism's halogenase enzymes or the downstream enzymes in the quinoxaline biosynthetic pathway. nih.gov

Chemical Synthesis Approaches for this compound and Analogues

The synthesis of this compound, a member of the triostin family of bicyclic depsipeptides, presents considerable challenges due to its complex architecture. This structure features a disulfide-bridged octadepsipeptide core with two quinoxaline chromophores. Researchers have explored both solution-phase and solid-phase methodologies to construct this intricate molecule and its analogues, each approach offering distinct advantages and encountering specific hurdles, particularly in the critical cyclization and peptide assembly steps.

Solution-Phase Synthesis Strategies and Optimization

Solution-phase synthesis has been a foundational approach for obtaining triostin A and its analogues, including this compound. This strategy involves the stepwise construction of the molecule in a solvent, which, while often labor-intensive, allows for purification of intermediates at each stage.

An improved solution-phase synthesis for triostin A was developed, achieving a 17.5% total yield over 13 steps, making it suitable for preparative-scale production. rsc.org This method facilitates the creation of various analogues by modifying the aromatic chromophores, the disulfide bridge, or the stereochemistry of the depsipeptide core. rsc.org The synthesis of analogues with different nucleobases instead of the standard quinoxaline groups has also been achieved through a stepwise solution-phase approach. nih.gov This strategy utilizes orthogonal protecting groups, which are crucial for the selective synthesis of analogues that may feature two different substituents. nih.gov

The optimization of solution-phase synthesis often focuses on improving coupling efficiency and minimizing side reactions. Key steps in a typical synthesis involve the careful assembly of linear precursors followed by a challenging macrolactamization, or ring-closing, step. nih.gov

Table 1: Key Features of Optimized Solution-Phase Synthesis for Triostin A

| Feature | Description | Reference |

| Overall Yield | 17.5% | rsc.org |

| Number of Steps | 13 | rsc.org |

| Scale | Preparative Scale | rsc.org |

| Key Strategy | Stepwise assembly of linear precursors. | nih.gov |

| Flexibility | Allows for synthesis of diverse analogues by modifying chromophores, the disulfide bridge, or the peptide core. | rsc.org |

| Protecting Groups | Use of orthogonal protecting groups enables asymmetric substitution. | nih.gov |

Solid-Phase Synthesis Techniques Utilizing Symmetric Linker Systems

Solid-phase peptide synthesis (SPPS) offers a more streamlined alternative to solution-phase methods, with the growing peptide chain anchored to a solid resin support. This simplifies purification, as excess reagents and byproducts are washed away after each step. nih.gov For symmetric molecules like this compound, the use of a symmetric linker system is a particularly elegant and efficient strategy. nih.gov

A novel SPPS strategy has been developed that leverages the inherent symmetry of the triostin A scaffold. nih.gov This approach employs a specially designed symmetric linker molecule that is stable during peptide elongation but can be cleaved under mildly acidic conditions. nih.gov The synthesis begins by attaching two cysteine (Cys) units to this linker-resin conjugate. Subsequently, double deprotection and double coupling reactions are performed simultaneously on both ends of the symmetric structure to build the linear tetradepsipeptides. nih.gov

The key bis-cyclization of the two peptide chains is performed while the molecule is still attached to the resin. nih.gov After the formation of the bicyclic structure, the peptide is detached from the linker, yielding a product with two free thiol groups. The final step is the oxidation of these thiols in solution to form the crucial intramolecular disulfide bridge, completing the synthesis of triostin A. nih.gov This symmetric approach is designed to facilitate the rapid preparation of libraries of related bicyclic depsipeptides. nih.gov

Table 2: Steps in Solid-Phase Synthesis of Triostin A via a Symmetric Linker

| Step | Action | Location | Key Feature | Reference |

| 1. Linker Attachment | Two Cys units are attached to a symmetric linker-resin conjugate. | Solid Phase | Exploits molecular symmetry from the start. | nih.gov |

| 2. Peptide Elongation | Linear tetradepsipeptides are built using double deprotection/coupling reactions. | Solid Phase | Simultaneous, efficient chain growth. | nih.gov |

| 3. Bis-cyclization | The two linear chains are cyclized to form the bicyclic core. | On-Resin | Key macrocyclization performed on the solid support. | nih.gov |

| 4. Cleavage | The cyclic octapeptide is detached from the linker-resin. | Solution | Releases the peptide with free thiols. | nih.gov |

| 5. Oxidation | The free thiols are oxidized to form the final disulfide bridge. | Solution | Formation of the final bicyclic structure. | nih.gov |

Synthetic Challenges and Advances in Cyclization and Peptide Assembly

The synthesis of this compound and its analogues is fraught with challenges, primarily related to the assembly of N-methylated amino acids and the critical macrocyclization steps. nih.govrsc.org N-methylated residues, which are present in the triostin core, are known to hinder coupling reactions due to steric hindrance, often leading to lower yields.

The macrocyclization step, where the linear precursor is closed to form the cyclic peptide, is often the most significant hurdle. nih.gov For this reaction to succeed, the linear peptide must adopt an entropically unfavorable conformation before the ring can close. researchgate.net This frequently results in low yields of the desired monomeric cyclic product and the formation of undesired side products, such as dimers, oligomers, or diketopiperazines (DKP). nih.gov DKP formation is a common side reaction involving the cyclization of the first two amino acids in a linear peptide chain. nih.gov

Advances have been made to overcome these obstacles. The solid-phase approach using a symmetric linker was specifically developed to address issues like DKP formation and poor cyclization yields. nih.gov Performing the key bis-cyclization on the resin can favor the desired intramolecular reaction over intermolecular side reactions. nih.govnih.gov Furthermore, synthesizing the cyclopeptide analogue of triostin A, where ester bonds are replaced with amide bonds, has been achieved via solid-phase synthesis followed by a bis(cyclization) in solution, showcasing an alternative strategy to manage the complexities of the depsipeptide structure. dntb.gov.ua The choice of cyclization site within the linear precursor is a critical parameter that can significantly impact the efficiency of the ring-closing reaction. nih.gov

Table 3: Common Synthetic Challenges and Mitigating Strategies

| Challenge | Description | Advancement / Strategy | Reference |

| Poor Cyclization Yields | The linear peptide fails to efficiently form the desired cyclic monomer, leading to oligomerization. | Performing cyclization on-resin to favor intramolecular reactions; optimizing the cyclization site. | nih.govnih.gov |

| Diketopiperazine (DKP) Formation | An intramolecular side reaction that truncates the peptide chain after the second residue. | Addressed by solid-phase strategies that control the peptide conformation on the resin. | nih.gov |

| Assembly of N-methyl Amino Acids | Steric hindrance from N-methyl groups slows down coupling reactions, reducing efficiency. | Development of specialized coupling agents and protocols to improve reaction kinetics. | nih.gov |

| Ester Bond Formation | Creating the depside (ester) bonds in the backbone can be challenging and prone to side reactions like epimerization. | Careful selection of esterification methods and strategic placement of this step within the overall synthesis. | rsc.org |

Molecular Mechanisms of Interaction with Nucleic Acids and Cellular Processes

Fundamental Principles of DNA Bisintercalation by Quinoxaline (B1680401) Antibiotics

Quinoxaline antibiotics, including Bis(6-chloro)triostin A, are known for their ability to bisintercalate into the DNA double helix. This mode of binding involves the insertion of two planar quinoxaline chromophores into the DNA base stack at two separate locations, effectively spanning a segment of the DNA. The bicyclic depsipeptide backbone of these molecules plays a crucial role, providing a rigid scaffold that preorganizes the two intercalating moieties for insertion into the DNA. nih.govnih.gov This preorganization entropically favors the bisintercalation process. nih.gov

This compound, a derivative of the naturally occurring quinoxaline antibiotic triostin (B1172060) A, exhibits a classic bisintercalative binding mode. nih.gov The two planar 6-chloroquinoxaline (B1265817) chromophores insert themselves between adjacent base pairs of the DNA double helix. This "sandwiching" of base pairs by the chromophores is the hallmark of intercalation. nih.gov The rigid cyclic depsipeptide backbone of the molecule holds the two chromophores at a specific distance, allowing them to intercalate at sites separated by two base pairs.

The insertion of the two 6-chloroquinoxaline rings into the DNA helix induces significant conformational changes in the DNA structure. nih.gov This process necessitates a localized unwinding of the DNA double helix to create space for the intercalating moieties. nih.govacs.org Concurrently, the DNA helix extends in length to accommodate the inserted chromophores. nih.gov The depsipeptide backbone of this compound resides in the minor groove of the DNA, further stabilizing the complex. acs.org Studies on related quinoxaline antibiotics have shown that this binding can also induce unusual DNA structures, such as Hoogsteen base pairing in the base pairs adjacent to the intercalation site. nih.govnih.gov

DNA Sequence Selectivity and Specificity of this compound and Its Derivatives

The interaction of this compound with DNA is not random; it exhibits a degree of sequence selectivity. This specificity is influenced by both the nature of the DNA sequence and the chemical structure of the intercalating agent.

Studies on triostin A and its analogs have revealed a preference for binding to GC-rich sequences. For instance, the bis-3-amino derivative of triostin A shows preferential binding to guanosine-cytosine-rich sequences in natural DNA. nih.gov In contrast, some synthetic analogues of quinoxaline antibiotics show a marked preference for AT-rich DNA species. nih.gov The binding affinity of this compound does not differ greatly from that of the unsubstituted triostin A, suggesting a similar preference for GC-rich regions. nih.gov

Comparative Binding Characteristics of Quinoxaline Antibiotics

| Compound | Preferred Binding Sequence | Reference |

|---|---|---|

| Triostin A | GC-rich (specifically CpG sites) | nih.gov |

| This compound | Similar to Triostin A | nih.gov |

| Bis-3-amino-triostin A | GC-rich | nih.gov |

| Bis-7-chloro-triostin A | AT-rich | nih.gov |

Modification of the quinoxaline chromophores can significantly alter the DNA sequence selectivity of triostin antibiotics. nih.gov The addition of a halogen atom at position 6 of the quinoxaline ring, as in this compound, has been shown to have little effect on the DNA-binding characteristics compared to the parent compound, triostin A. nih.gov However, moving the chlorine atom to the 7th position (bis-7-chloro-triostin A) results in a derivative that binds more tightly to poly(dA-dT) than to any other polynucleotide tested, indicating a shift in preference towards AT-rich sequences. nih.gov Similarly, the introduction of an amino group at the 3rd position leads to a derivative that preferentially binds to GC-rich sequences. nih.govnih.gov These findings highlight that the nature and position of substituents on the chromophore are critical determinants of DNA sequence recognition. nih.gov

Effect of Chromophore Substitution on DNA Binding Preference of Triostin A Analogs

| Substitution on Quinoxaline Ring | Resulting DNA Sequence Preference | Reference |

|---|---|---|

| 6-chloro | Little to no change from Triostin A (GC preference) | nih.gov |

| 7-chloro | Preference for AT-rich sequences | nih.gov |

| 3-amino | Preference for GC-rich sequences | nih.govnih.gov |

Impact on Key Cellular Processes and Regulatory Pathways

The firm binding of this compound to the DNA template has profound consequences for essential cellular functions that rely on DNA accessibility, including replication and transcription. Furthermore, this class of compounds has been shown to modulate specific regulatory pathways, such as the Hypoxia-Inducible Factor (HIF) pathway.

As a sequence-specific DNA bis-intercalator, the triostin class of antibiotics, including by extension this compound, are potent inhibitors of DNA replication. nih.gov The intercalation of the quinoxaline rings distorts the DNA helix, creating a physical barrier that impedes the progression of DNA polymerases. This blockage of the replication fork effectively halts the synthesis of new DNA strands, leading to cell cycle arrest and, ultimately, cytotoxicity.

Similar to its effect on replication, the binding of this compound to DNA efficiently blocks transcription. nih.gov The presence of the bulky antibiotic molecule within the DNA grooves prevents the binding and processivity of RNA polymerases. This inhibition of transcription leads to a shutdown of gene expression, which is a key factor in the antibiotic and cytotoxic activity of this class of compounds. nih.gov

Recent research has identified Triostin A and its analogues as inhibitors of the Hypoxia-Inducible Factor (HIF) pathway. rsc.org Specifically, these compounds have been shown to inhibit HIF-1 transcriptional activation in hypoxic conditions. rsc.org Some analogues can also inhibit the accumulation of the HIF-1α protein. rsc.org The HIF pathway is a critical regulator of cellular responses to low oxygen levels and is often implicated in tumor progression and angiogenesis. By interfering with this pathway, compounds like this compound may exert anti-cancer effects beyond their direct cytotoxic activity. The ability of Triostin A and its analogues to exhibit hypoxia-selective cytotoxicity further highlights the potential of targeting this pathway. rsc.org

| Cellular Process/Pathway | Effect of Triostin Class Compounds |

| DNA Replication | Inhibition |

| Transcription | Inhibition |

| HIF-1 Transcriptional Activation | Inhibition |

| HIF-1α Protein Accumulation | Inhibition (by some analogues) |

This table is interactive. Click on the headers to sort the data.

Modulation of Hypoxia-Inducible Factor (HIF) Pathways

Inhibition of HIF-1 Transcriptional Activation

This compound, much like its parent compound Triostin A, functions as a potent DNA intercalating agent. Its planar quinoxaline chromophores insert between the base pairs of the DNA double helix. This physical interaction with DNA is believed to be the primary mechanism behind its interference with HIF-1-mediated gene transcription.

The anticancer effects of Triostin A and its derivatives are attributed to this DNA intercalation, which preferentially targets CpG (cytosine-phosphate-guanine) sequences within the minor groove of the DNA. By binding to these specific sites, this compound can obstruct the binding of the HIF-1α/ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) heterodimer to its cognate DNA recognition sites, known as Hypoxia Response Elements (HREs). HREs are critical for the initiation of transcription of a multitude of genes that enable cellular adaptation to hypoxic conditions, a hallmark of the tumor microenvironment.

The presence of the this compound molecule within the DNA structure can cause local distortions of the double helix, which may prevent the necessary conformational changes required for the stable association of the HIF-1 transcription factor complex with the promoter regions of its target genes. This disruption effectively halts the recruitment of the transcriptional machinery, thereby inhibiting the expression of key genes involved in angiogenesis, glucose metabolism, and cell survival, which are crucial for tumor progression.

While the addition of a halogen atom at the 6th position of the quinoxaline ring in this compound has been noted to have little effect on its fundamental DNA-binding characteristics compared to the unsubstituted Triostin A, the cyclic depsipeptide scaffold of these molecules is considered an attractive framework for the development of selective anticancer agents that target the hypoxic tumor microenvironment through the inhibition of HIF-1 transcriptional activation.

Advanced Research Methodologies and Computational Insights

Biophysical Techniques for Quantitative DNA Binding Characterization

A suite of powerful biophysical methods has been employed to characterize the binding of bisintercalating agents like Bis(6-chloro)triostin A to DNA. These techniques offer insights into the thermodynamics, kinetics, and structural consequences of the binding event.

Optical Tweezers Force Spectroscopy for Mechanistic Studies of Bisintercalation

Single-molecule techniques like optical tweezers force spectroscopy have provided unprecedented mechanistic insights into the process of bisintercalation. While these studies have primarily focused on the parent compound, triostin (B1172060) A, the findings are highly relevant to understanding the behavior of this compound. In these experiments, a single DNA molecule is stretched between two beads, one held by a micropipette and the other in an optical trap. nih.govnih.gov The force required to extend the DNA is measured with high precision.

The binding of an intercalator increases the contour length of the DNA, which is detected as a change in the force-extension curve. For a bisintercalator like triostin A, this technique can reveal the kinetics of binding and unbinding events. nih.govnih.gov Studies have shown an exponential dependence of the association constant on the applied external force, indicating that stretching the DNA facilitates ligand binding. nih.govnih.gov Furthermore, a model for the bisintercalation of triostin A at high forces has been proposed based on these meticulous measurements. nih.govnih.gov

Table 2: Key Findings from Optical Tweezers Studies on Triostin A

| Parameter Investigated | Observation | Implication |

| Force-Extension Response | Significant change in the elastic behavior of the DNA upon ligand binding. | Confirms the intercalative binding mode which elongates the DNA molecule. |

| Binding Kinetics | Hysteresis in force-extension curves, indicating slow binding kinetics. | The association and dissociation of the ligand are on a timescale that is comparable to the experimental pulling speed. |

| Association Constant vs. Applied Force | Exponential dependence of the association constant on external force. | Applied force promotes the binding of the intercalator. |

| High-Force Binding Site Size | A new model for bisintercalation at high forces was proposed. | The mechanism of bisintercalation may be altered under mechanical stress. |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Ligand-Nucleic Acid Interactions

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has emerged as a powerful tool for studying non-covalent interactions between small molecules and nucleic acids. This technique allows for the direct observation of the ligand-DNA complex in the gas phase, providing information on binding stoichiometry and relative binding affinities. While specific ESI-MS/MS studies on this compound are not prominently available, the methodology has been successfully applied to other DNA-binding agents. nih.govnih.govnih.gov

In a typical ESI-MS experiment, a solution containing the ligand and the DNA is introduced into the mass spectrometer, where gentle ionization preserves the non-covalent complex. The mass-to-charge ratio of the resulting ions is measured, allowing for the identification of the free DNA, the free ligand, and the ligand-DNA complex. Tandem mass spectrometry (MS/MS) can be used to further probe the stability of the complex by subjecting it to collision-induced dissociation. The energy required to dissociate the complex can provide a measure of its gas-phase stability, which often correlates with its solution-phase binding affinity.

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide a powerful complement to experimental studies by offering atomic-level insights into the binding of this compound to DNA. These approaches can predict binding modes, rationalize observed binding affinities, and explore the dynamic nature of the ligand-DNA complex.

Molecular Docking Simulations for Ligand-DNA Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, DNA. While specific docking studies for this compound are not widely published, the general principles have been applied to numerous DNA intercalators. These simulations place the ligand at various positions and orientations within the DNA binding site and use a scoring function to estimate the binding affinity for each pose.

For a bisintercalator like this compound, docking simulations can help to identify the most likely intercalation sites and the specific interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. The results of such simulations can guide the design of new analogues with improved binding affinity or sequence selectivity.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-DNA complex, allowing researchers to study its conformational flexibility and the intricate network of interactions over time. In an MD simulation, the motions of all atoms in the system are calculated by solving Newton's equations of motion.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide profound insights into the molecular structure, electronic properties, and reactivity of complex molecules like this compound. dergipark.org.tr These computational methods allow for the simulation of molecular geometries and spectroscopic features to support and interpret experimental data. dergipark.org.tr For a molecule with the structural complexity of this compound, which features quinoxaline (B1680401) rings, a cyclic depsipeptide backbone, and chloro-substituents, these calculations are invaluable for understanding how its structure governs its biological function.

The electronic structure can be elucidated by analyzing the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and chemical reactivity. dergipark.org.tr A smaller gap suggests higher reactivity. For this compound, calculations can map the distribution of these orbitals, revealing which parts of the molecule are most likely to be involved in electronic interactions, such as the π-stacking with DNA bases during intercalation.

Furthermore, these methods can generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is crucial for predicting non-covalent interaction sites, such as hydrogen bonding or electrostatic interactions with DNA or potential protein targets. researchgate.net For instance, the chlorine substitution on the quinoxaline rings significantly alters the electronic nature and reactivity profile of the core structure. dergipark.org.tr

Below is a table summarizing typical parameters and outputs from quantum chemical calculations relevant to a molecule like this compound.

| Parameter/Output | Description | Relevance to this compound |

| Computational Method | e.g., DFT (B3LYP), MP2 | The theoretical framework used to approximate the electronic structure. |

| Basis Set | e.g., 6-311++G(d,p) | The set of mathematical functions used to build the molecular orbitals. dergipark.org.tr |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Predicts bond lengths, angles, and the overall conformation of the molecule. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Determines the electronic absorption properties and chemical reactivity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of molecular stability and reactivity. |

| MEP Map | Molecular Electrostatic Potential map. | Visualizes charge distribution and predicts sites for intermolecular interactions. |

| Vibrational Frequencies | Calculated infrared (IR) and Raman spectra. | Aids in the structural characterization and interpretation of experimental spectra. researchgate.net |

Future Research Directions for this compound and Related Bisintercalators

The unique structural and biological properties of this compound make it a valuable scaffold for further investigation and development. Future research can be directed toward enhancing its specificity and exploring novel biological activities.

A significant challenge in the development of intercalating agents for therapeutic use has been their lack of DNA sequence specificity, which can lead to off-target effects. gatech.edu However, the bisintercalator scaffold offers unique opportunities for rational design to improve this specificity. Future efforts can focus on two main areas:

Modification of the Linker: The cyclic depsipeptide backbone of triostin A analogues binds to the minor groove of DNA. By systematically modifying the amino acid composition of this peptide linker, it may be possible to program the molecule to recognize specific DNA sequences. The use of designed polyamide linkers, such as H-pin motifs, has shown potential for turning bisintercalators into gene-specific agents. researchgate.net The goal is to create more extensive and specific hydrogen bonding and van der Waals contacts with the edges of the base pairs in the minor groove. gatech.edu

Modification of the Intercalating Chromophores: The quinoxaline rings are the primary intercalating moieties. Altering their structure or adding functional groups could create more specific interactions with the flanking DNA base pairs at the intercalation site. Computational modeling can guide the design of new chromophores that exhibit preferential binding to certain base-pair steps (e.g., G-C vs. A-T). The design of improved bisintercalators can be guided by structural information from techniques like NMR spectroscopy, which can reveal the atomic details of the drug-DNA complex. nih.govmdpi.com

The complex and rigid three-dimensional structure of this compound suggests it may have the potential to interact with cellular targets other than DNA, such as enzymes or protein-protein interaction interfaces. Many natural products possess multiple mechanisms of action. Phytoestrogens, for example, can exert biological effects by binding to estrogen receptors, acting as ligand-inducible transcription factors. nih.gov

Future research should explore these non-canonical activities. High-throughput screening of this compound and a library of its analogues against panels of enzymes (e.g., kinases, topoisomerases) or protein receptors could uncover novel activities. Computational approaches, such as molecular docking, could be used to screen for potential protein targets in silico. The identification of non-DNA mediated activities would open new avenues for the therapeutic application of this class of compounds and provide a deeper understanding of their cellular effects.

Q & A

Q. What are the established synthetic pathways for Bis(6-chloro)triostin A, and what analytical techniques are critical for verifying its purity and structural integrity?

Synthesis of this compound typically involves multi-step organic reactions, including cyclization and halogenation. Key steps require precise temperature control and stoichiometric ratios to avoid side products. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming purity and structural fidelity. For novel derivatives, X-ray crystallography or mass spectrometry (MS) may be employed to resolve ambiguities in stereochemistry .

Q. How does this compound interact with biological targets at the molecular level, and what in vitro assays are commonly employed to study these interactions?

The compound’s mechanism often involves intercalation or groove-binding to DNA or RNA, disrupting replication or transcription. Standard assays include fluorescence quenching experiments to measure binding affinity and surface plasmon resonance (SPR) for kinetic analysis. For cellular uptake studies, confocal microscopy with fluorescently tagged analogs can visualize localization. Computational docking simulations (e.g., AutoDock Vina) are used to predict binding modes prior to experimental validation .

Advanced Research Questions

Q. What experimental design considerations are paramount when investigating the stability of this compound under varying environmental conditions?

A factorial design is recommended to systematically evaluate factors such as pH, temperature, and light exposure. Accelerated stability studies using Arrhenius kinetics can predict degradation pathways. Control groups must include inert atmospheres (e.g., nitrogen) to isolate oxidative effects. Data should be analyzed using multivariate regression to identify interactions between variables .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Contradictions often arise from variations in assay conditions (e.g., buffer composition, cell lines). A meta-analysis of existing data with standardized normalization (e.g., IC50 values adjusted for assay sensitivity) can identify outliers. Reproducibility checks should include blind re-testing in independent labs and validation via orthogonal methods (e.g., isothermal titration calorimetry vs. SPR). Computational models (e.g., QSAR) can reconcile discrepancies by identifying hidden variables like solvent polarity .

Q. What role do computational models play in optimizing the synthesis parameters of this compound, and how can these models be validated experimentally?

Machine learning algorithms (e.g., Bayesian optimization) can predict optimal reaction conditions (e.g., catalyst loading, solvent ratios) by training on historical synthesis data. Validation requires iterative Design of Experiments (DoE) to test predicted parameters. Discrepancies between simulated and experimental yields should trigger re-evaluation of model assumptions, such as solvent effects or side-reaction pathways .

Q. What strategies should be employed to ensure reproducibility when documenting the synthesis and characterization of this compound in academic publications?

Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable):

- Provide raw NMR/HPLC data in supplementary materials, including solvent peaks and integration values.

- Detail exact instrument settings (e.g., column type, gradient profiles for HPLC).

- Use Electronic Lab Notebooks (ELNs) with timestamped entries to track procedural modifications. Peer reviewers should request independent replication of at least one critical experiment .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.